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Compound of Interest

2-(Cyclohexyloxy)ethylamine
Compound Name:
hydrochloride

Cat. No.: B1419432

This document provides an in-depth technical guide for researchers, scientists, and drug
development professionals on the spectroscopic characterization of 2-
(Cyclohexyloxy)ethylamine hydrochloride (CAS No: 1193387-70-0).[1][2][3] This guide
emphasizes the principles behind the spectroscopic techniques, predictive analysis of the
expected data based on the molecular structure, and detailed protocols for data acquisition and
interpretation.

Introduction: The Importance of Spectroscopic
Characterization

In the realm of pharmaceutical development and chemical synthesis, the unambiguous
confirmation of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the
cornerstones of this analytical process. Each technique provides a unique piece of the
structural puzzle, and together they offer a comprehensive fingerprint of the molecule. This
guide will focus on 2-(Cyclohexyloxy)ethylamine hydrochloride, a compound with potential
applications as a building block in organic synthesis.[4][5]

The hydrochloride salt form of this amine is common in pharmaceutical applications to improve
stability and solubility. It is crucial to understand how the presence of the hydrochloride affects
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the spectroscopic data, particularly in NMR and IR spectroscopy.

Molecular Structure and Predicted Spectroscopic
Features

The first step in any spectroscopic analysis is to examine the chemical structure of the target

molecule.
Molecular Formula: CsH1sCINO[2] Molecular Weight: 179.69 g/mol [1][2][3]

Caption: Chemical structure of 2-(Cyclohexyloxy)ethylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen
framework of an organic molecule. For 2-(Cyclohexyloxy)ethylamine hydrochloride, we will
consider both *H and 3C NMR.

Predicted *H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons, their chemical
environment, and their connectivity through spin-spin coupling.
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Predicted
Chemical Shift

(3, ppm)

Multiplicity

Integration

Assignment

Rationale

~8.0-8.5 Broad Singlet

3H

-NHsz*

The protons on
the positively
charged nitrogen
are deshielded
and will likely
exchange with
any residual
water in the
solvent, leading

to a broad signal.

~3.8-4.0 Triplet

2H

-O-CHz2-CH2-
NHs*

These protons
are adjacent to
the oxygen atom,
which is strongly
electron-
withdrawing,
causing a
significant
downfield shift.
They will be split
by the adjacent -
CH2-NHs*

protons.

~3.5-3.7 Multiplet

1H

Cyclohexyl -CH-
O-

The proton on
the carbon
bearing the ether
oxygen is
deshielded. It will
appear as a
multiplet due to
coupling with the
four adjacent

protons on the
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cyclohexane

ring.

These protons
are adjacent to
the ammonium
group and will be
-O-CH2-CH2-
~3.1-3.3 Triplet 2H shifted downfield.
NHs*
They will be split
into a triplet by
the neighboring -

O-CHz2- protons.

The remaining

ten protons of

the cyclohexane
] ring will appear

~1.2-2.0 Multiplet 10H Cyclohexyl -CH2-

as a complex

multiplet in the

aliphatic region

of the spectrum.

Predicted *C NMR Spectrum

The 13C NMR spectrum will indicate the number of unique carbon environments.
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Predicted Chemical Shift (9,
ppm)

Assignment

Rationale

~75-80

Cyclohexyl -CH-O-

The carbon attached to the
electronegative oxygen will be
the most downfield of the sp3

carbons.

~65-70

-O-CH2-CH2-NHs*

This carbon is also attached to
the oxygen and will be

significantly deshielded.

~40-45

-O-CH2-CH2-NHs*

The carbon adjacent to the
ammonium group is
deshielded, but to a lesser
extent than the oxygen-bound

carbons.

~30-35

Cyclohexyl -CH2- (adjacent to -
CH-0O-)

The carbons on the
cyclohexane ring adjacent to

the ether linkage.

~20-25

Cyclohexyl -CH2-

The remaining carbons of the

cyclohexane ring.

Experimental Protocol for NMR Data Acquisition
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Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

licted | : I

Wavenumber (cm~1)  Vibration Intensity Rationale

The stretching
vibrations of the N-H
] bonds in the
~3000-2800 N-H stretch (in -NHs*)  Strong, broad ] ]
ammonium salt will
appear as a broad

band.

Characteristic
) ] stretching of C-H
2950-2850 C-H stretch (aliphatic) Strong ]
bonds in the ethyl and

cyclohexyl groups.

Asymmetric and
i ) symmetric bending
~1600 & ~1500 N-H bend (in -NHs) Medium S
vibrations of the

ammonium group.

Scissoring and
1470-1440 C-H bend (in -CH2-) Medium bending vibrations of

the methylene groups.

The characteristic
~1100 C-O-C stretch (ether) Strong stretching vibration of

the ether linkage.

Experimental Protocol for IR Data Acquisition (ATR-
FTIR)
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Clean the ATR crystal
(e.g., with isopropanol)

:

Acquire a background spectrum
(no sample)

i

Place a small amount of solid
2-(Cyclohexyloxy)ethylamine HCI
on the crystal

Acquire the sample spectrum
(e.g., 32 scans)

Process the spectrum
(background correction, peak picking)

Click to download full resolution via product page

Caption: Protocol for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, which helps in determining the molecular weight and elucidating the
structure. For 2-(Cyclohexyloxy)ethylamine hydrochloride, electrospray ionization (ESI)

would be a suitable technique.
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Predicted Mass Spectrum (ESI+)

In positive ion mode ESI, we expect to see the molecular ion of the free base.

e [M+H]*: The protonated molecule of the free base (CsH17NO). The calculated monoisotopic
mass is 143.1310.[6] Therefore, we expect a major peak at m/z = 144.1383.

Predicted Fragmentation Pattern

The protonated molecule can undergo fragmentation in the mass spectrometer. Key predicted

fragments include:
e Loss of ammonia (NHs): [M+H - NHs]* at m/z = 127.1274.

o Cleavage of the C-O bond: This could lead to a cyclohexyl cation fragment at m/z = 83.0855
or a protonated aminoethoxy fragment at m/z = 62.0597.

» Loss of the ethylamine side chain: This would result in a cyclohexanol-like fragment.

[CsH17NO + H]*
m/z = 144.1

- NHs C-O cleavage O-Cyclohexyl cleavage

Loss of NHs Cyclohexyl cation .
[CsH160 + H]* [CeH11]* ( [ngzcﬁj\g—lf]
m/z =127.1 m/z = 83.1 e

Click to download full resolution via product page

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for LC-MS (ESI+) Data Acquisition

o Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile/water.

o Chromatography (Optional but recommended): Inject the sample into a liquid chromatograph
(LC) to ensure sample purity before it enters the mass spectrometer. A C18 column with a
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gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point.

e Mass Spectrometry:
o lonization Mode: Electrospray lonization, Positive (ESI+).
o Scan Range: m/z 50-500.

o Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and
desolvation gas flow and temperature for maximum signal intensity of the [M+H]* ion.

o MS/MS Analysis: To confirm the structure, perform fragmentation analysis (MS/MS) on the
parent ion at m/z = 144.1.

Conclusion: A Multi-faceted Approach to Structural
Confirmation

The comprehensive spectroscopic analysis of 2-(Cyclohexyloxy)ethylamine hydrochloride
requires a synergistic approach. NMR spectroscopy provides the detailed carbon-hydrogen
framework, IR spectroscopy confirms the presence of key functional groups (amine salt, ether,
aliphatic chains), and mass spectrometry verifies the molecular weight and provides
fragmentation data that supports the proposed structure. By following the detailed protocols
and comparing the acquired data with the predicted spectra outlined in this guide, researchers
can confidently confirm the identity and purity of their synthesized compound.

References
PubChem. 2-(Cyclohexyloxy)ethylamine | CBH17NO | CID 16789183. [Link]

o MySkinRecipes. 2-(Cyclohexyloxy)ethylamine Hydrochloride. [Link]

e Uluslararasi Katiliml 1. Ulusal Kimya Kongresi. N NMR AND JCH SPIN-SPIN COUPLING
CONSTANTS INVESTIGATIONS OF 2-(1-CYCLOHEXENYL)ETHYLAMINE AS
EXPERIMENTAL AND THEORETICAL 2-(1-S. [Link]

o ResearchGate. FT-IR and NMR investigation of 2-(1-cyclohexenyl)ethylamine: A combined
experimental and theoretical study | Request PDF. [Link]

e PubChem. 2-(1-Cyclohexenyl)ethylamine | C8BH15N | CID 76938. [Link]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1419432?utm_src=pdf-body
https://www.benchchem.com/product/b1419432?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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